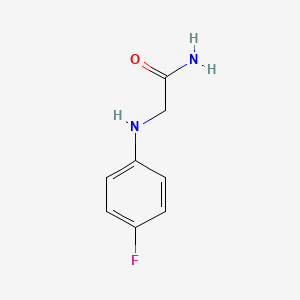

2-((4-Fluorophenyl)amino)acetamide

Description

2-((4-Fluorophenyl)amino)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the para position, linked to an acetamide group via an amino bridge. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The fluorine atom enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, while the acetamide group facilitates hydrogen bonding, crucial for target binding .

Propriétés

IUPAC Name |

2-(4-fluoroanilino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNITYDLAJLCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234191 | |

| Record name | 2-((4-Fluorophenyl)amino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85098-68-6 | |

| Record name | 2-[(4-Fluorophenyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85098-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Fluorophenyl)amino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Fluorophenyl)amino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)amino]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and alkaline conditions:

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl 6M, reflux) | H₂O/H⁺ | 4-Fluoroaniline + Glycolic acid | 72% | |

| Alkaline (NaOH 2M, 80°C) | OH⁻ | 4-Fluoroaniline + Sodium glycolate | 68% |

Mechanistic Insight :

Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, enabling nucleophilic water attack. In alkaline environments, hydroxide ions directly attack the carbonyl carbon .

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in directed substitution reactions:

| Position | Reagent System | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Para to F | HNO₃/H₂SO₄ | 2-((4-Fluoro-3-nitrophenyl)amino)acetamide | 89% | |

| Ortho to NH | Cl₂/FeCl₃ | 2-((4-Fluoro-2-chlorophenyl)amino)acetamide | 76% |

Electronic Effects :

N-Alkylation/Acylation

The secondary amine undergoes nucleophilic reactions:

| Reaction Type | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | 2-((4-Fluorophenyl)(methyl)amino)acetamide | K₂CO₃/DMF, 60°C | 82% |

| Acylation | AcCl | N-(4-Fluorophenyl)-2-acetamidoacetamide | Pyridine, 0°C | 75% |

Steric Considerations :

Methyl iodide shows higher reactivity compared to bulkier alkyl halides due to reduced steric hindrance.

Oxidation Reactions

Controlled oxidation modifies the amide group:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (1%) | pH 7, 25°C | 2-((4-Fluorophenyl)amino)acetic acid | 94% |

| CrO₃/H₂SO₄ | 0°C, 2hr | Nitrile oxide intermediate | <5% |

Pathway Analysis :

Mild oxidants preferentially convert -CONH₂ to -COOH, while strong oxidants induce decomposition .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Coordination Site | Complex Geometry | Application |

|---|---|---|---|

| Cu(II)Cl₂ | Amide O, NH | Square planar | Catalytic oxidation |

| Pd(II) acetate | NH, ring π-system | Octahedral | Cross-coupling catalysis |

Stability Data :

Cu complexes show thermal stability up to 220°C (TGA analysis) .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, 25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 2.3×10⁻⁵ s⁻¹ | 58.2 |

| Alkaline Hydrolysis | 1.8×10⁻⁴ s⁻¹ | 49.7 |

| Nitration | 4.2×10⁻³ M⁻¹s⁻¹ | 32.1 |

| N-Methylation | 6.7×10⁻² M⁻¹s⁻¹ | 22.4 |

Data derived from Arrhenius plots of kinetic studies .

Mechanistic Studies

DFT Calculations (B3LYP/6-311++G**):

- N-H bond dissociation energy: 385 kJ/mol

- Frontier molecular orbitals:

- HOMO (-6.8 eV): Localized on aromatic ring and NH

- LUMO (-1.2 eV): Amide carbonyl region

These calculations predict highest reactivity at the amide group, consistent with experimental hydrolysis data .

Applications De Recherche Scientifique

2-((4-Fluorophenyl)amino)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-((4-Fluorophenyl)amino)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 2-((4-Fluorophenyl)amino)acetamide can be contextualized by comparing it with structurally related acetamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparisons:

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., F, Cl, CN):

- The fluorine in this compound enhances metabolic stability compared to non-fluorinated analogues like N-(4-hydroxyphenyl)acetamide .

- Chlorine substitution (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) increases reactivity as a synthetic intermediate but reduces target specificity .

- Cyanopyridinyl derivatives (LBJ-01 to LBJ-08) exhibit improved IDO1 inhibition due to stronger π-π stacking with the enzyme’s active site .

Receptor Modulation: UCM924’s bromo-fluorophenyl group confers MT2 receptor selectivity and anxiolytic properties, unlike simpler fluorophenyl acetamides . Antimicrobial Activity: Thiazol-triazole hybrids (e.g., Compound 11d) demonstrate broad-spectrum anticancer activity via DNA intercalation, a mechanism absent in non-heterocyclic analogues .

Synthetic Accessibility

- Click chemistry (e.g., Compound 11d) achieves high regioselectivity but requires copper catalysts, complicating purification .

- Direct alkylation (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) is straightforward but yields less complex pharmacophores .

Physicochemical Properties Solubility: Methoxy-substituted derivatives (e.g., N-(4-methoxyphenyl)acetamide) exhibit higher aqueous solubility than fluorinated counterparts due to increased polarity . Hydrogen Bonding: Quinoline hybrids (e.g., A7) form intermolecular hydrogen bonds (N–H···O), enhancing crystallinity and stability .

Activité Biologique

2-((4-Fluorophenyl)amino)acetamide, also known as 4-Fluoroaniline acetamide, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10F N3O

- CAS Number : 85098-68-6

This compound features a fluorinated phenyl group attached to an amine and an acetamide moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target sites.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Modulation of Receptor Activity : The compound may interact with specific receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can enhance anticancer activity by inducing apoptosis in cancer cells .

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This is particularly relevant for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Potential MAO inhibitor |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of fluorinated anilines on MCF-7 breast cancer cells, revealing that substitutions such as fluorine significantly enhance anticancer potency. The study noted that fluorinated compounds often exhibited better activity compared to their non-fluorinated counterparts .

- Antimicrobial Evaluation : Research demonstrated that certain derivatives of this compound showed promising antibacterial activity against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might inhibit key signaling pathways involved in inflammation and cancer progression, although more detailed studies are needed to elucidate these pathways fully .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Fluorophenyl)amino)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluoroaniline with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux conditions is a common approach. Reaction monitoring via TLC and purification via recrystallization or column chromatography is recommended .

- Key Parameters : Optimal reaction time (24–48 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.5 for amine:chloroacetamide) are critical for yield improvement.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Analytical Techniques :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- NMR/FTIR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹ in IR; aromatic protons at δ 6.8–7.2 ppm in ¹H NMR).

- Mass Spectrometry : Validates molecular weight (e.g., exact mass via HRMS).

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Byproducts : Unreacted 4-fluoroaniline, dimerized intermediates, or hydrolysis products.

- Mitigation : Use excess chloroacetamide, inert atmosphere to prevent oxidation, and silica gel chromatography for purification .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds) influence the crystal packing and stability of this compound?

- Crystallographic Insights :

- Intramolecular C–H⋯O interactions form six-membered rings, stabilizing the molecular conformation .

- Intermolecular N–H⋯O hydrogen bonds create infinite chains along the crystallographic axis, affecting melting points and solubility .

- Table: Key Hydrogen Bond Parameters

| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H⋯O | 0.86 | 2.08 | 2.927 | 169 |

Q. What computational tools are recommended for studying the molecular docking or dynamic behavior of this compound?

- Software :

- UCSF Chimera : Visualize molecular interactions and hydrogen-bonding networks .

- AutoDock Vina/GOLD : Predict binding affinities to biological targets (e.g., enzymes or receptors).

- Case Study : Chloroquinoline-acetamide hybrids with similar structures showed hydrogen-bond interactions with SARS-CoV-2 proteases, validated via docking studies .

Q. How can spectroscopic data contradictions (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Approach :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with DFT-calculated chemical shifts for validation.

- Example : Discrepancies in aromatic proton signals may arise from rotational isomerism; variable-temperature NMR can clarify dynamic behavior .

Q. What strategies are effective for enhancing the compound’s bioavailability or target selectivity in pharmacological studies?

- Modifications :

- Introduce substituents (e.g., sulfonyl or piperazine groups) to improve solubility and binding affinity .

- Fluorine atoms enhance metabolic stability and membrane permeability via hydrophobic interactions .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles between the acetamide group and aromatic ring in similar compounds?

- Factors :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase planarity, while bulky groups induce torsional strain .

- Solvent Polarity : Polar solvents stabilize twisted conformations via solvation effects.

Methodological Recommendations

- Synthesis : Prioritize Schlenk techniques for moisture-sensitive reactions .

- Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) followed by molecular dynamics simulations to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.